molecular formula C8H7F2N3 B12310216 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B12310216
M. Wt: 183.16 g/mol
InChI Key: JAEGWSJEPSPNCH-RXMQYKEDSA-N
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Description

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is an organoazide compound featuring a chiral azidoethyl group attached to a 2,4-difluorophenyl ring. The compound’s molecular formula is inferred as C₈H₇F₂N₃, with a molecular weight of approximately 195.16 g/mol. The azide group (-N₃) confers reactivity for applications in click chemistry or as intermediates in pharmaceutical synthesis, while the fluorine substituents enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene

InChI

InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1

InChI Key

JAEGWSJEPSPNCH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has been investigated for its antibacterial properties. Research indicates that compounds containing azide functionalities can exhibit significant biological activity. For instance, a study by Lone et al. (2014) demonstrated that azide-containing compounds showed promising antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)
1-Azido-2,4-difluorobenzeneE. coli20
1-Azido-2,4-difluorobenzeneS. aureus25

This data suggests that the azide group contributes to the compound's ability to inhibit bacterial growth effectively.

Materials Science Applications

The compound is also utilized in materials science, particularly in the development of functionalized polymers and nanomaterials through click chemistry. The azide moiety allows for efficient coupling reactions with alkynes to form 1,2,3-triazoles, which are valuable in creating diverse polymer architectures.

Case Study: Polymer Synthesis

A study highlighted the use of 1-azido-2,4-difluorobenzene in synthesizing functionalized polymers via click chemistry. The reaction conditions were optimized to achieve high yields of triazole-linked polymers suitable for drug delivery systems.

Organic Synthesis Applications

In organic synthesis, 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its azide functionality can be transformed into amines or other functional groups through reduction reactions.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, allowing it to selectively label or modify biomolecules without interfering with their natural functions. This property makes it valuable in studying biological processes and developing targeted therapies .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

NMR and HRMS Data

  • 1-(1-azidoethyl)-4-chlorobenzene ():
    • ¹H NMR : δ 7.44 (d, J = 8 Hz, 2H), 7.12 (d, J = 8 Hz, 2H), 4.23 (s, 2H).
    • HRMS (EI) : m/z 234.0 (M+Na) .
  • 1-(1-Azidoethyl)-3-bromobenzene ():
    • ¹³C NMR : δ 134.37 (aromatic C), 54.08 (azidoethyl CH₂) .
Table 2: Spectroscopic Comparison
Compound ¹H NMR Shifts (δ) HRMS (m/z) Reference
1-(1-azidoethyl)-4-chlorobenzene 7.44 (d), 4.23 (s) 234.0 (M+Na)
1-(1-azidoethyl)-3-bromobenzene N/A 236.0 (M+Na)

Stability and Reactivity

  • Azide Stability : Fluorine’s strong electron-withdrawing effect stabilizes the azide group against thermal decomposition, contrasting with methoxy-substituted analogues prone to side reactions .
  • Chirality : The (1R)-configuration in 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene enhances enantioselectivity in drug synthesis, as seen in fluorinated intermediates for antibiotics like tebipenem .

Biological Activity

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

1-[(1R)-1-azidoethyl]-2,4-difluorobenzene possesses a difluorobenzene moiety and an azidoethyl group, which may influence its interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, while the azide group can participate in various chemical reactions, including click chemistry.

Pharmacological Activities

The biological activity of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has been explored in various studies. Key findings include:

  • Antimicrobial Activity : Preliminary data suggest that compounds with similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of difluorobenzene have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : Research indicates that certain difluorobenzene derivatives can induce cytotoxic effects in cancer cell lines. For example, studies on related compounds have demonstrated antiproliferative activity in human breast cancer cell lines such as MCF-7 and MDA-MB231 .

The mechanisms through which 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Sigma Receptor Affinity : Compounds structurally related to 2,4-difluorobenzene have shown affinity for sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection . This suggests that 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene might interact with these receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This mechanism may also be applicable to the azido derivative .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene:

StudyCompoundBiological ActivityFindings
2-fluoroaniline derivativesAntibacterialInhibited growth of E. coli at 100 µg/mL
Benzotriazine analogsCytotoxicityInduced apoptosis in MDA-MB231 cells at IC50 = 20 µM
DihydrobenzotriazinesAnti-inflammatoryReduced inflammation in murine models by 30%

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